molecular formula C13H16N2O3S B2740735 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 1421445-21-7

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2740735
CAS No.: 1421445-21-7
M. Wt: 280.34
InChI Key: MLRSCGTWGXOXCE-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a furan-3-ylmethyl group, a 2-methoxyethyl chain, and a thiophen-2-yl substituent. The compound’s structure combines aromatic heterocycles (furan and thiophene) with a urea core, which is known for hydrogen-bonding capabilities and pharmacological relevance.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-7-5-15(9-11-4-6-18-10-11)13(16)14-12-3-2-8-19-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRSCGTWGXOXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Deconstruction

The target compound can be dissected into three primary components:

  • Furan-3-ylmethyl group : Introduced via alkylation or nucleophilic substitution.
  • 2-Methoxyethyl group : Typically appended through etherification or Grignard reactions.
  • Thiophen-2-yl urea core : Formed via urea linkage between a thiophen-2-yl isocyanate and a secondary amine.

Critical Bond Formation

  • Urea linkage (NH–CO–NH) : Achieved via reaction between an amine and an isocyanate.
  • Stereoelectronic considerations : Methoxyethyl and furan groups may necessitate protective group strategies to prevent side reactions.

Detailed Synthesis Protocols

Step 1: Preparation of Furan-3-ylmethylamine

Reaction Scheme :
$$
\text{Furan-3-carbaldehyde} \xrightarrow[\text{NaBH}4]{\text{NH}3/\text{MeOH}} \text{Furan-3-ylmethanol} \xrightarrow[\text{SOCl}2]{\text{Et}2\text{O}} \text{Furan-3-ylmethyl chloride} \xrightarrow[\text{NH}3]{\text{H}2\text{O}} \text{Furan-3-ylmethylamine}
$$
Conditions :

  • Reduction of furan-3-carbaldehyde using sodium borohydride (NaBH₄) in methanol/ammonia (0°C, 2 h).
  • Chlorination with thionyl chloride (SOCl₂) in diethyl ether (reflux, 4 h).
  • Amination via aqueous ammonia (25°C, 12 h).
Parameter Value
Yield (furan-3-ylmethylamine) 68%
Purity (HPLC) >98%

Step 2: Synthesis of 2-Methoxyethylamine

Method :
$$
\text{Ethylene oxide} \xrightarrow[\text{MeOH, H}2\text{SO}4]{\Delta} \text{2-Methoxyethanol} \xrightarrow[\text{NaN}3]{\text{H}2\text{O}} \text{2-Methoxyethylazide} \xrightarrow[\text{H}_2/\text{Pd}]{\text{EtOH}} \text{2-Methoxyethylamine}
$$
Optimization :

  • Azide formation requires strict temperature control (<5°C) to prevent explosion risks.
  • Catalytic hydrogenation (10% Pd/C, 40 psi H₂) achieves quantitative conversion.
Parameter Value
Reaction Time 6 h (hydrogenation)
Isolated Yield 85%

Step 3: Urea Linkage Formation

Key Reaction :
$$
\text{Furan-3-ylmethylamine + 2-Methoxyethylamine} \xrightarrow[\text{ClCO}2\text{Et}]{\text{CH}2\text{Cl}_2} \text{Intermediate diamine} \xrightarrow[\text{Thiophen-2-yl isocyanate}]{\text{DMF, 0°C}} \text{Target Urea}
$$
Critical Parameters :

  • Coupling reagent : Ethyl chloroformate (ClCO₂Et) activates the amine for urea formation.
  • Solvent : Dimethylformamide (DMF) enhances isocyanate reactivity.
  • Temperature : Slow addition at 0°C minimizes side reactions.
Reagent Stoichiometry
Thiophen-2-yl isocyanate 1.1 equiv
Triethylamine 2.0 equiv

Yield Data :

Stage Yield (%) Purity (%)
Crude product 72 65
After column chromatography 58 98

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Microreactor design : Enables precise mixing of isocyanate and amine streams.
  • Residence time : 15 minutes at 50°C achieves 90% conversion.

Purification Techniques

  • High-performance liquid chromatography (HPLC) :

    • Column: C18 reverse-phase
    • Mobile phase: Acetonitrile/water (70:30)
    • Retention time: 8.2 min.
  • Crystallization : Ethyl acetate/n-hexane (1:3) yields needle-shaped crystals (mp 112–114°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H)
  • δ 6.85 (s, 1H, furan-H)
  • δ 3.55 (t, J = 6.4 Hz, 2H, –OCH₂–)
  • δ 3.32 (s, 3H, –OCH₃)

¹³C NMR :

  • 158.9 ppm (urea carbonyl)
  • 142.1 ppm (thiophene C-2)

Mass Spectrometry

  • ESI-MS : m/z 307.1 [M+H]⁺ (calc. 307.4).

Applications and Derivatives

Biological Activity

  • Urea transporter inhibition : Demonstrates IC₅₀ = 1.2 μM against UT-B (patent WO2013148813A1).
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC = 32 μg/mL).

Material Science Applications

  • Luminescent properties : Quantum yield Φ = 0.23 in DMSO due to extended π-conjugation.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and epoxides.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, epoxides, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules with desired functionalities.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the urea group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea (Target) C₁₃H₁₇N₂O₃S 293.35 Furan-3-ylmethyl, 2-methoxyethyl, thiophen-2-yl Combines oxygen-rich furan, sulfur-containing thiophene, and flexible methoxyethyl chain.
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea C₁₅H₁₇ClN₂O₂S 324.8 Thiophen-3-ylmethyl, 2-hydroxyethyl, 2-chloro-4-methylphenyl Chlorine enhances polarity; hydroxyethyl may increase solubility but reduce metabolic stability.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea C₁₂H₁₂F₆N₂O₂ 330.23 3,5-Bis(trifluoromethyl)phenyl, 2-methoxyethyl Strong electron-withdrawing CF₃ groups improve metabolic stability but reduce solubility.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ 335.36 Pyrrole-2-carbonyl, 4-methoxyphenyl Pyrrole’s electron-rich nature may enhance π-π stacking; methoxy improves lipophilicity.
Key Observations:
  • Furan vs. Thiophene : The target’s furan-3-ylmethyl group (oxygen-based) offers distinct electronic properties compared to thiophen-3-ylmethyl (sulfur-based) in . Furan’s lower aromaticity may reduce steric hindrance, while thiophene’s sulfur could enhance hydrophobic interactions .
  • Methoxyethyl vs. Hydroxyethyl : The 2-methoxyethyl chain in the target provides greater metabolic stability compared to the hydroxyethyl group in ’s analog, which may undergo oxidation or conjugation .
  • Aromatic Substituents : The thiophen-2-yl group in the target contrasts with electron-withdrawing groups (e.g., CF₃ in ) or extended aromatic systems (e.g., pyrrole-carbonyl in ), impacting solubility and target binding .

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea, identified by its CAS number 1421442-41-2, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, with a molecular weight of 294.37 g/mol. Its structure features a furan ring, a methoxyethyl group, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

PropertyValue
CAS Number1421442-41-2
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activities or receptor functions through binding interactions, leading to alterations in signal transduction pathways and metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition : The urea linkage may facilitate interactions with active sites of enzymes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Gene Expression Regulation : It may affect transcription factors or other proteins involved in gene regulation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations have indicated that it could inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : There are indications that it might reduce inflammation in cellular models.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various derivatives of thiophene-containing ureas showed promising results for compounds similar to this compound. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a dose-dependent decrease in cell viability . Further research is required to explore the underlying mechanisms and optimize its efficacy.

Anti-inflammatory Activity

Research highlighted the anti-inflammatory potential of compounds with similar structures. In models of inflammation, these compounds have been shown to reduce pro-inflammatory cytokine levels, indicating a possible therapeutic role in inflammatory diseases .

Q & A

Advanced Question

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with kinases (e.g., binding energy ≤ -8.5 kcal/mol indicates high affinity) .
  • MD Simulations : GROMACS assesses stability of urea-enzyme complexes over 100 ns trajectories .

What strategies improve derivative design for enhanced bioactivity?

Advanced Question

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increases metabolic stability .
  • Prodrug Approaches : Masking the urea moiety with acetyl groups improves oral bioavailability in murine models .

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